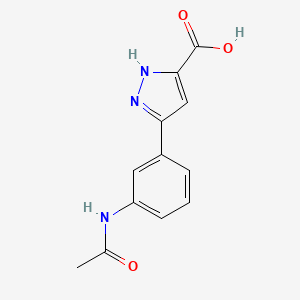

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an acetylaminophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Acetylaminophenyl Group: The acetylaminophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an acetylamino group is added to the phenyl ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the phenyl or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its bioactive properties.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA or RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Acetylamino-5-amino-1-phenyl-1,2,4-triazole: This compound shares a similar acetylaminophenyl group but has a triazole ring instead of a pyrazole ring.

5-Amino-1-phenyl-3-tosylamino-1,2,4-triazole: Another similar compound with a triazole ring and different substituents.

Uniqueness

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with an acetylamino group and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar pyrazole derivatives have been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways critical for cancer cell proliferation and survival.

- Receptor Binding : Pyrazole compounds often exhibit high affinity for specific receptors, modulating signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : Research indicates that certain derivatives induce apoptosis in cancer cells, a vital mechanism for cancer treatment.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. For instance, an IC50 value indicating half-maximal inhibitory concentration was reported at approximately 26 µM against A549 cells .

- Mechanisms of Action : The compound has been shown to induce apoptosis in these cell lines, suggesting its potential as an anticancer agent. The induction of autophagy has also been observed without triggering apoptosis in some cases, indicating a multifaceted approach to cancer cell death .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives.

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 26 | Anticancer (A549) |

| Compound B | Structure B | 49.85 | Antitumor (MCF7) |

| Compound C | Structure C | 0.28 | Apoptosis Induction |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including:

- Wei et al. (2022) : This study reported that derivatives similar to this compound showed significant inhibition of A549 cell growth with IC50 values around 26 µM, emphasizing the potential for developing effective anticancer agents .

- Xia et al. (2022) : Investigated the antitumor activity of pyrazole derivatives and found that certain compounds induced significant apoptosis in cancer cell lines, supporting the hypothesis that structural modifications can enhance biological efficacy .

- Fan et al. (2022) : Focused on the synthesis of pyrazole derivatives and their cytotoxic effects on various cancer cells, revealing that structural variations significantly affect their biological activities .

Eigenschaften

IUPAC Name |

3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHZYXZLBDSPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661694 | |

| Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240061-39-5 | |

| Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.